![molecular formula C21H26N2O2 B4104222 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4104222.png)
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide
Descripción general
Descripción
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide, also known as JNJ-38431055, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of beta-secretase 1 (BACE1), an enzyme that plays a critical role in the production of beta-amyloid peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients.
Mecanismo De Acción
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide is a potent and selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to produce beta-amyloid peptides. By inhibiting BACE1, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide reduces the production of beta-amyloid peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients. This mechanism of action is different from other Alzheimer's drugs, such as cholinesterase inhibitors, which target the symptoms of the disease rather than the underlying pathology.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been shown to reduce beta-amyloid levels in the brain and cerebrospinal fluid of Alzheimer's patients. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the effects on cognitive function in humans have been modest and have not yet been demonstrated in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of BACE1, which makes it a valuable tool for studying the role of BACE1 in Alzheimer's disease. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or proteins. It is also a relatively new compound, which means that there may be limited information available on its effects in different experimental systems.
Direcciones Futuras
There are several future directions for research on 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide. One direction is to investigate the effects of 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide on cognitive function in humans. Another direction is to investigate the potential of 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the long-term effects of 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide on beta-amyloid levels and cognitive function, as well as its potential side effects. Finally, there is a need for the development of more potent and selective BACE1 inhibitors, which may have greater therapeutic potential for the treatment of Alzheimer's disease.
Aplicaciones Científicas De Investigación
4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of Alzheimer's disease. In preclinical studies, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been shown to reduce beta-amyloid levels in the brain and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, 4-(butyrylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been shown to be safe and well-tolerated, and to reduce beta-amyloid levels in the cerebrospinal fluid of Alzheimer's patients. However, the clinical trials have not yet demonstrated significant improvements in cognitive function.
Propiedades
IUPAC Name |
4-(butanoylamino)-N-(4-phenylbutan-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-7-20(24)23-19-14-12-18(13-15-19)21(25)22-16(2)10-11-17-8-5-4-6-9-17/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUXDAOSMNFCHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.